![molecular formula C15H19N3O3S2 B467559 N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide CAS No. 497091-66-4](/img/structure/B467559.png)
N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes a cyclopropane ring, a sulfonyl group, and a thioamide linkage
Aplicaciones Científicas De Investigación
N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions involving diazo compounds and alkenes.
Introduction of the sulfonyl group: This step involves the sulfonylation of an aromatic amine, typically using sulfonyl chlorides under basic conditions.
Formation of the thioamide linkage: This can be accomplished by reacting the sulfonylated aromatic amine with a thiocarbonyl compound under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction can produce amines.
Mecanismo De Acción
The mechanism of action of N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonyl)cyclopropanecarboxamide
- N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclobutanecarboxamide
Uniqueness
N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropane ring, sulfonyl group, and thioamide linkage distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Propiedades
IUPAC Name |
N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c19-14(11-3-4-11)17-15(22)16-12-5-7-13(8-6-12)23(20,21)18-9-1-2-10-18/h5-8,11H,1-4,9-10H2,(H2,16,17,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTHCLKUKSPMSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B467479.png)
![N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B467481.png)
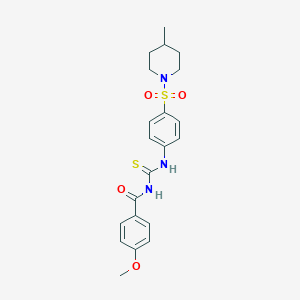
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B467486.png)
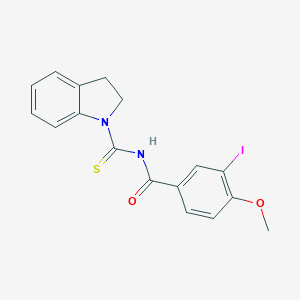
![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)
![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)
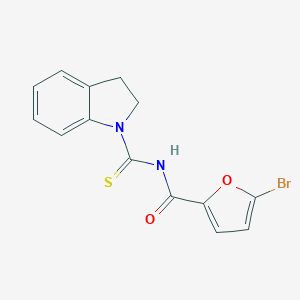
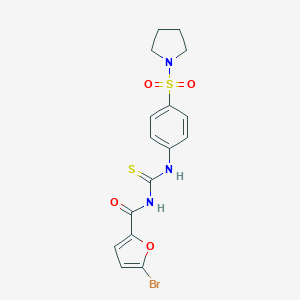
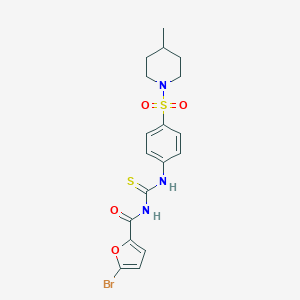
![4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B467544.png)
![1-cyclohexanecarbonyl-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B467549.png)
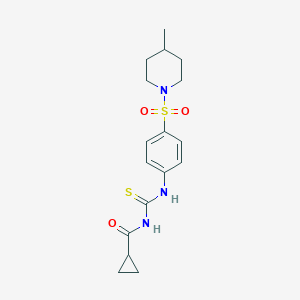
![N-cyclohexyl-4-[(2-hydroxybenzylidene)amino]benzenesulfonamide](/img/structure/B467567.png)
